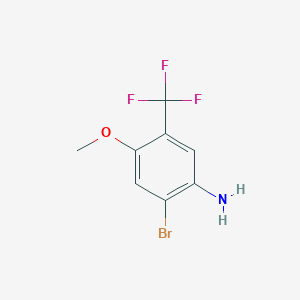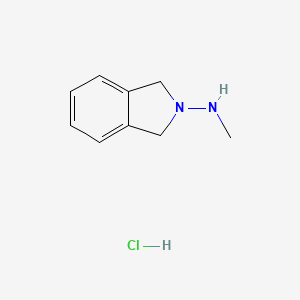
2-(2-Bromophenyl)-3-phenylpropan-1-ol
Descripción general
Descripción
2-(2-Bromophenyl)-3-phenylpropan-1-ol, commonly known as Brompheniramine, is a chemical compound that belongs to the class of antihistamines. It is widely used in the pharmaceutical industry as an active ingredient in many over-the-counter and prescription medications for the treatment of allergies, colds, and flu symptoms.
Mecanismo De Acción
Brompheniramine acts by blocking the histamine H1 receptor, which is responsible for the allergic response. The compound competes with histamine for binding to the receptor, thereby reducing the allergic response. Additionally, Brompheniramine has been found to possess dopamine receptor-blocking activity, which may contribute to its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
Brompheniramine has been found to have a number of biochemical and physiological effects. The compound has been shown to reduce the production of cytokines, which are responsible for the inflammatory response in allergic conditions. Additionally, Brompheniramine has been found to reduce the activity of mast cells, which are responsible for the release of histamine in allergic reactions. The compound has also been shown to possess anticholinergic activity, which may contribute to its potential use in the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Brompheniramine has a number of advantages for lab experiments. The compound is readily available and can be synthesized using standard laboratory techniques. Additionally, Brompheniramine has a well-established mechanism of action and has been extensively studied for its potential therapeutic applications. However, there are also limitations to using Brompheniramine in lab experiments. The compound has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, Brompheniramine may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on Brompheniramine. One potential area of research is the development of new formulations of the compound that could improve its pharmacokinetic properties. Additionally, Brompheniramine could be studied for its potential use in the treatment of other conditions, such as autoimmune diseases or cancer. Finally, further research could be conducted to better understand the mechanism of action of Brompheniramine and its potential off-target effects.
Aplicaciones Científicas De Investigación
Brompheniramine has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of allergic rhinitis, urticaria, and other allergic conditions. The compound acts by blocking the histamine H1 receptor, thereby reducing the allergic response. Brompheniramine has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to possess dopamine receptor-blocking activity.
Propiedades
IUPAC Name |
2-(2-bromophenyl)-3-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c16-15-9-5-4-8-14(15)13(11-17)10-12-6-2-1-3-7-12/h1-9,13,17H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXZHORFBRGWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



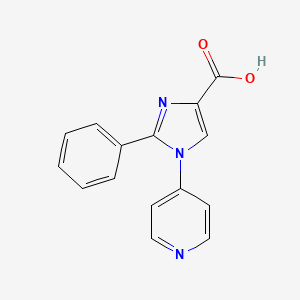


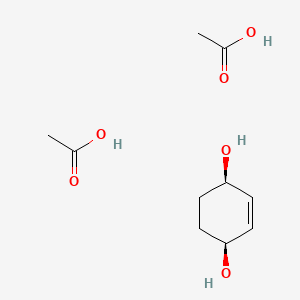
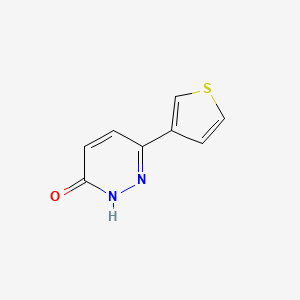


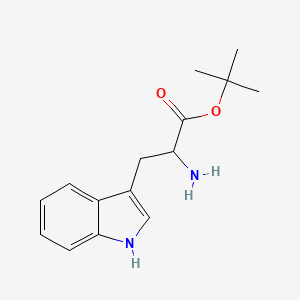

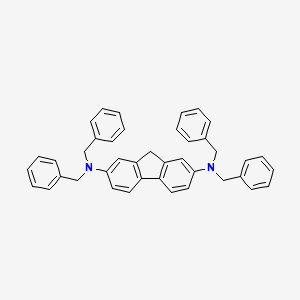

![1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B3284633.png)
